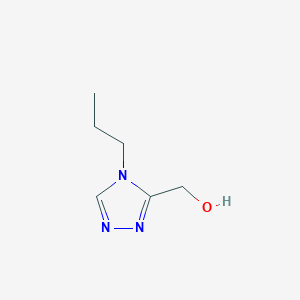

(4-propyl-4H-1,2,4-triazol-3-yl)methanol

説明

特性

IUPAC Name |

(4-propyl-1,2,4-triazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-2-3-9-5-7-8-6(9)4-10/h5,10H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPUGMHPXVOHOAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NN=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801286229 | |

| Record name | 4-Propyl-4H-1,2,4-triazole-3-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801286229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497855-00-2 | |

| Record name | 4-Propyl-4H-1,2,4-triazole-3-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497855-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Propyl-4H-1,2,4-triazole-3-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801286229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-propyl-4H-1,2,4-triazol-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 4 Propyl 4h 1,2,4 Triazol 3 Yl Methanol and Substituted 1,2,4 Triazole Alcohols

Classical Approaches for 1,2,4-Triazole (B32235) Ring Construction

Traditional methods for synthesizing the 1,2,4-triazole ring have been well-established for decades. These approaches often involve the cyclization of linear precursors and multicomponent reactions, providing reliable access to a diverse range of substituted triazoles.

Hydrazine (B178648) and its derivatives are fundamental building blocks in the synthesis of 1,2,4-triazoles. These reactions typically involve the condensation and subsequent cyclization of a hydrazine-containing compound with a suitable carbon-nitrogen backbone.

One common strategy involves the reaction of hydrazides with various reagents. For instance, benzohydrazide (B10538) can be treated with carbon disulfide in an alkaline medium to form a potassium dithiocarbazinate salt, which is then cyclized with hydrazine hydrate (B1144303) to yield the 4-amino-1,2,4-triazole-3-thiol (B7722964) core. rjptonline.org Another approach involves converting ester derivatives of triazoles into their corresponding hydrazides by reacting them with hydrazine hydrate. nih.gov These hydrazides can then serve as versatile intermediates for further elaboration. nih.gov A catalyst-free method has also been developed, involving the ring opening and intramolecular cyclization of arylidene thiazolone with aryl or alkyl hydrazines, which demonstrates broad substrate scope. rsc.org

Amides and amidines are widely used precursors for constructing the 1,2,4-triazole ring due to the reactivity of their nucleophilic nitrogen atoms. nih.gov These methods often offer high regioselectivity and good tolerance for various functional groups. frontiersin.org

A general and highly regioselective one-pot process allows for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from carboxylic acids, primary amidines, and monosubstituted hydrazines. isres.orgorganic-chemistry.org The reaction proceeds through the in-situ formation of an acylamidine intermediate, which then undergoes cyclization with the hydrazine. nih.govfrontiersin.org Similarly, 3,5-disubstituted-1,2,4-triazoles can be prepared via the condensation of an acyl hydrazide with an amidine, followed by thermal cyclization of the resulting acylamidrazone intermediate. researchgate.net Copper-catalyzed systems have also been developed for the synthesis of 1,3-disubstituted 1,2,4-triazoles from amidines and various reagents like trialkylamines, DMF, or DMSO, using oxygen as the oxidant. isres.org

One-pot multicomponent reactions (MCRs) are highly efficient strategies that allow for the synthesis of complex molecules from three or more starting materials in a single step, avoiding the isolation of intermediates. rsc.org This approach aligns with the principles of step- and atom-economy. rsc.org

Several MCRs have been developed for the synthesis of 1,2,4-triazoles. A notable example is a three-component, metal-free reaction involving 1,3-diones, β-nitrostyrenes, and aldehyde hydrazones, promoted by a base, to produce hybrid molecules containing a 1,2,4-triazole ring. rsc.orgrsc.org Another robust one-pot, three-component method involves the coupling of amidines with carboxylic acids, followed by cyclization with hydrazines, which has been successfully implemented in parallel synthesis for creating large chemical libraries. nih.gov A facile one-pot synthesis of 1,2,4-triazole derivatives can also be achieved through the reaction of α-nitrophenyl hydrazones with methylene (B1212753) amines under ultrasound irradiation, using an oxidant and a phase transfer catalyst. researchgate.netasianpubs.org

Modern and Sustainable Synthetic Methodologies (Green Chemistry Principles)

In recent years, there has been a significant shift towards developing environmentally friendly synthetic methods. rsc.org For 1,2,4-triazole synthesis, this has led to the adoption of green chemistry techniques such as microwave and ultrasound assistance, which can reduce reaction times, minimize waste, and lower energy consumption. nih.govresearchgate.net

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. rsc.orgpnrjournal.com By utilizing the ability of polar molecules to convert electromagnetic radiation into heat, microwave-assisted synthesis can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter timeframes. pnrjournal.comnih.gov

This technology has been successfully applied to the synthesis of various 1,2,4-triazole derivatives. For example, piperazine-azole-fluoroquinolone derivatives have been synthesized with an impressive 96% yield in just 30 minutes under microwave irradiation, a significant improvement from the 27 hours required with conventional heating. nih.gov Similarly, a facile one-pot synthesis of 1,3,5-trisubstituted-1,2,4-triazoles via cyclization with hydrazines was completed in one minute with an 85% yield, compared to over four hours with traditional methods. nih.gov The direct reaction between a piperazine-substituted nitrile and a hydrazide under microwave irradiation, without any base or solvent, also efficiently produces 3,5-substituted 1,2,4-triazoles. scipublications.com

| Derivative Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Piperazine-azole-fluoroquinolones | 27 hours | 30 minutes | Significant time reduction, 96% yield | nih.gov |

| 1,3,5-Trisubstituted-1,2,4-triazoles | > 4 hours | 1 minute | Significant time reduction, 85% yield | nih.gov |

| Thioether derivatives | Not specified | 15 minutes | Efficient reaction, 81% yield | nih.gov |

| Multi-component synthesis | Not specified | Not specified | Efficient, simple, and economic | rjptonline.org |

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation—the formation, growth, and collapse of microbubbles in a liquid—to accelerate chemical reactions. asianpubs.org This process generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and yields. asianpubs.org Sonochemistry is considered an important green technique in organic synthesis. asianpubs.orgnih.gov

The application of ultrasound has proven effective for synthesizing 1,2,4-triazole derivatives, often resulting in shorter reaction times and higher yields compared to conventional methods. mdpi.com In one study, a series of triazole-based acetamide (B32628) derivatives were synthesized using an ultrasound-assisted protocol in 40–80 minutes with 75–89% yields, whereas the conventional protocol required 16–26 hours for 60–75% yields. mdpi.com One-pot syntheses have also been successfully carried out under ultrasonic irradiation, such as the reaction of α-nitrophenyl hydrazones with methylene amines, providing a convenient route to functionalized 1,2,4-triazoles. asianpubs.org This method is noted for its simple operation and easier work-up compared to previously reported routes. asianpubs.orgresearchgate.net

| Derivative Type | Conventional Method (Time) | Conventional Method (Yield) | Ultrasound Method (Time) | Ultrasound Method (Yield) | Reference |

|---|---|---|---|---|---|

| Triazole-based acetamides | 16–26 hours | 60–75% | 40–80 minutes | 75–89% | mdpi.com |

| 1,4-Disubstituted 1,2,3-triazoles | Not specified | Lower yields | Not specified | Better yields | nih.gov |

| Polyfunctional 1,2,4-triazoles | Longer reaction time | Lower purity | Shorter reaction time | Enhanced product purity | researchgate.net |

Solvent-Free Synthesis Protocols

In the pursuit of greener and more efficient chemical processes, solvent-free reaction conditions, often coupled with microwave irradiation, have emerged as a powerful tool in the synthesis of 1,2,4-triazole derivatives. These methods not only align with the principles of green chemistry by eliminating the use of often hazardous and volatile organic solvents but also frequently lead to shorter reaction times, higher yields, and simplified work-up procedures. nih.govmdpi.comresearchgate.net

One notable solvent-free approach involves the microwave-assisted synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407). This method proceeds without the need for a catalyst and demonstrates excellent functional-group tolerance. organic-chemistry.org The reaction pathway is believed to involve a transamidation step followed by condensation with formamide. organic-chemistry.org Optimization of such a process for the synthesis of 4-propyl-1,2,4-triazole precursors would involve the reaction of propylhydrazine (B1293729) with an appropriate amide under microwave irradiation. For instance, a simple, efficient, and mild one-pot protocol for synthesizing substituted 1,2,4-triazoles from hydrazines and formamide under microwave irradiation has been reported, with yields ranging from 54–81%. organic-chemistry.org

Another solvent-free strategy that has been explored is the heterocyclization of N-(3-methylthio-5-substituted-4H-1,2,4-triazol-4-yl)benzene carboximidamide derivatives under microwave irradiation, which has been shown to be significantly faster and higher yielding compared to conventional heating methods. nih.gov While not directly applied to the target molecule, these examples highlight the potential of solvent-free microwave-assisted synthesis for the efficient construction of the 4-propyl-1,2,4-triazole core.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of 1,2,4-Triazoles

| Method | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Microwave-Assisted | Solvent-free, catalyst-free | Minutes | Good to Excellent | nih.govorganic-chemistry.org |

| Conventional Heating | Often requires solvents | Hours | Variable | nih.gov |

Application of Green Solvents (e.g., Water, Glycerol, Deep Eutectic Solvents)

The use of green solvents is a cornerstone of sustainable chemistry, and their application in the synthesis of triazole derivatives is an area of active research. Water, glycerol, and deep eutectic solvents (DES) are particularly attractive alternatives to traditional volatile organic compounds due to their low toxicity, biodegradability, and often low cost.

While the synthesis of 1,2,3-triazoles in these green media is more widely reported, the principles are applicable to the synthesis of 1,2,4-triazoles. mdpi.com Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, have been successfully employed in the synthesis of 1,2,4-triazole hybrids. mdpi.com For example, a study on the synthesis of coumarinyl 1,2,4-triazoles found that pure products could be obtained in a choline (B1196258) chloride/urea deep eutectic solvent at 80 °C. researchgate.net Furthermore, a novel quaternary deep eutectic solvent has been utilized as both a benign solvent and catalyst for the synthesis of 1,2,3-triazole and tetrazole derivatives under mild conditions. rsc.org

The synthesis of 1,2,4,5-tetrasubstituted imidazoles has been achieved in a protocatechuic acid-based deep eutectic solvent under solvent-free conditions, showcasing the potential of DES as effective media for heterocyclic synthesis. nih.gov The development of similar methodologies for the synthesis of (4-propyl-4H-1,2,4-triazol-3-yl)methanol could offer a more sustainable manufacturing process.

Functionalization and Derivatization of the 1,2,4-Triazole Ring System

The functionalization of the pre-formed 1,2,4-triazole ring is a versatile strategy for the synthesis of complex derivatives. This approach allows for the introduction of various substituents at specific positions of the heterocyclic core, enabling the fine-tuning of the molecule's properties.

Direct C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical method for the formation of carbon-carbon and carbon-heteroatom bonds, avoiding the need for pre-functionalized starting materials.

Both palladium and copper catalysts have been effectively employed for the direct C-H arylation and amination of the 1,2,4-triazole ring. rsc.orgnih.gov

Palladium-Catalyzed C-H Activation: A notable strategy for the C-H arylation of 1-substituted 1,2,4-triazoles utilizes a palladium acetate (B1210297) catalyst with an air-stable phosphonium (B103445) salt as a ligand. nih.gov This system has been shown to be effective for the arylation of 1-alkyl-1,2,4-triazoles. nih.gov The electronic character of the C-H bonds in the triazole ring allows for regioselective functionalization. nih.gov While much of the research has focused on 1-substituted triazoles, these methods provide a foundation for exploring the C-H functionalization of 4-substituted isomers like the 4-propyl-1,2,4-triazole.

Copper-Catalyzed C-H Activation: Copper-based catalytic systems offer a more economical alternative to palladium for C-H functionalization. A convenient method using a copper-diamine catalytic system has been developed for the C-H arylation of the simple 1,2,4-triazole ring with aryl bromides. rsc.orgnih.gov This reaction demonstrates regioselectivity for the C5 position of the triazole ring. nih.gov The development of similar copper-catalyzed methodologies for the C-H functionalization of 4-alkyl-1,2,4-triazoles would be a significant advancement.

Table 2: Metal Catalysts in C-H Functionalization of 1,2,4-Triazoles

| Catalyst System | Substrate | Functionalization | Key Features | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / [P(n-Bu)Ad₂H]BF₄ | 1-Substituted-1,2,4-triazoles | Arylation | Benchtop stable, good yields | nih.gov |

| CuI / DMEDA | Unsubstituted 1,2,4-triazole | Arylation | Economical, regioselective for C5 | rsc.orgnih.gov |

Introduction of Hydroxymethyl and Propyl Moieties

The synthesis of this compound necessitates the introduction of both a propyl group at the N4 position and a hydroxymethyl group at the C3 position.

The propyl moiety can be introduced via N-alkylation of a suitable 1,2,4-triazole precursor. The alkylation of 1,2,4-triazole often leads to a mixture of N1 and N4 isomers, with the ratio depending on the reaction conditions and the nature of the alkylating agent. However, specific conditions can favor the formation of the desired N4-substituted product.

The hydroxymethyl group can be introduced through various synthetic routes. One potential method involves the synthesis of a 1,2,4-triazole-3-carboxamide, which can then be reduced to the corresponding alcohol. For instance, 1-(benzyloxymethyl)-1,2,4-triazole-3-carboxamide has been synthesized and could serve as a precursor. mdpi.com Another approach is the reaction of a 2-aryl-2-oxazolin-4-one with hydrazine hydrate, which has been shown to yield 5-substituted-3-hydroxymethyl-1,2,4-triazoles. A plausible synthetic pathway to this compound could involve the initial synthesis of a 3-functionalized-1,2,4-triazole, such as 1,2,4-triazole-3-carbaldehyde or its corresponding carboxylic acid ester, followed by N-propylation and subsequent reduction of the C3 substituent to the hydroxymethyl group. For example, 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde has been used as a precursor for the synthesis of other formyl-triazoles. researchgate.net

Post-Synthetic Modifications and Functional Group Transformations

Once the this compound core is assembled, the hydroxymethyl group offers a versatile handle for further functionalization. These post-synthetic modifications can lead to a diverse range of derivatives with potentially new applications.

Common transformations of the primary alcohol include:

Etherification: The hydroxyl group can be converted to an ether linkage. For example, a chemoselective method for the etherification of benzyl (B1604629) alcohols using 2,4,6-trichloro-1,3,5-triazine and an alcohol in the presence of dimethyl sulfoxide (B87167) has been reported. researchgate.net Similar strategies could be adapted for the etherification of this compound.

Esterification: Reaction with carboxylic acids or their derivatives would yield the corresponding esters, introducing a wide array of functional groups.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (4-propyl-4H-1,2,4-triazole-3-carbaldehyde) or carboxylic acid, which are valuable intermediates for further synthetic transformations.

These functional group transformations allow for the exploration of the chemical space around the this compound scaffold, enabling the synthesis of a library of related compounds for various research purposes.

Exploratory Research in Biological Applications of 4 Propyl 4h 1,2,4 Triazol 3 Yl Methanol and Analogous 1,2,4 Triazole Scaffolds

Investigation of Molecular Targets and Mechanisms of Action

The versatility of the 1,2,4-triazole (B32235) ring has prompted extensive investigation into its molecular targets and the mechanisms through which its derivatives exert their biological effects. These studies are crucial for the rational design of new therapeutic agents and agrochemicals.

Derivatives of 1,2,4-triazole have been identified as potent inhibitors of several key enzyme classes, demonstrating their potential in treating a range of diseases and in agricultural applications.

Kinase Inhibition: The 1,2,4-triazole scaffold is integral to the development of kinase inhibitors for cancer therapy. For instance, novel indolyl-1,2,4-triazole hybrids have been synthesized and shown to be potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in angiogenesis. nih.govresearchgate.net Certain analogs in these series exhibited submicromolar inhibitory concentrations (IC₅₀), surpassing the activity of reference drugs like sunitinib. nih.govresearchgate.net Similarly, 1,2,4-triazole derivatives have been developed as inhibitors of c-Met kinase, another important target in oncology. nih.gov Some of these compounds have shown excellent inhibitory activity against c-Met kinase with IC₅₀ values in the nanomolar range. nih.gov

Carbonic Anhydrase Inhibition: The 1,2,4-triazole structure has been incorporated into molecules designed to inhibit carbonic anhydrases (CAs), enzymes involved in various physiological processes, with some isoforms being associated with tumors. tandfonline.comnih.gov Studies have shown that novel 1,2,4-triazole derivatives can act as selective inhibitors of tumor-associated CA isoforms, such as hCA IX and XII, over the more ubiquitous hCA I and II isoforms. tandfonline.comnih.govmatilda.science This selectivity is a critical aspect in the design of anticancer agents with reduced side effects.

Ergosterol (B1671047) Biosynthesis Inhibition: A primary application of 1,2,4-triazole compounds is in the field of antifungal agents, where they act by inhibiting the ergosterol biosynthesis pathway. nih.govnih.govnih.gov Specifically, they target the cytochrome P450-dependent enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is essential for the production of ergosterol, a vital component of the fungal cell membrane. nih.govnih.gov This inhibition disrupts membrane integrity and leads to fungal cell death. mdpi.commedex.com.bd A secondary mechanism involves the accumulation of sterol intermediates which can trigger negative feedback regulation of HMG-CoA reductase, the rate-limiting step of sterol biosynthesis. nih.gov

Table 1: Examples of 1,2,4-Triazole Derivatives as Enzyme Inhibitors

| Compound Class | Target Enzyme | Example Inhibitory Activity (IC₅₀) | Reference |

| Indolyl-1,2,4-triazole hybrids | VEGFR-2 Kinase | 0.034 - 0.064 µM | nih.gov |

| 1,2,4-triazolone moiety | c-Met Kinase | 1.57 - 31.52 nM | nih.gov |

| Benzenesulfonamide-1,2,4-triazoles | Carbonic Anhydrase IX & XII | Selective inhibition over hCA I/II | tandfonline.comnih.gov |

| Myrtenal-1,2,4-triazole derivatives | Fungal Growth (Ergosterol Biosynthesis) | 90-98% inhibition of P. piricola | nih.gov |

Beyond direct enzyme inhibition, 1,2,4-triazole-based compounds are being explored for their ability to modulate critical cellular pathways and protein-protein interactions implicated in disease.

Programmed Death-Ligand 1 (PD-L1) Inhibition: Small-molecule inhibitors of the Programmed cell Death-1/Programmed cell Death-Ligand 1 (PD-1/PD-L1) interaction are an emerging area in cancer immunotherapy. A series of tandfonline.comnih.govnih.govtriazolo[4,3-a]pyridines has been designed and identified as potent inhibitors of this interaction, with some compounds demonstrating IC₅₀ values in the nanomolar range. acs.orgrug.nl These molecules can restore T-cell activity against tumor cells by blocking the immunosuppressive PD-1/PD-L1 signaling pathway. acs.orgnih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Pathway Modulation: As previously mentioned, 1,2,4-triazole derivatives are effective inhibitors of the VEGFR-2 kinase. nih.govresearchgate.netmdpi.comnih.gov Targeting the VEGFR-2 signaling pathway is a well-established strategy for inhibiting angiogenesis, a process crucial for tumor growth and metastasis. nih.govmdpi.com Novel 1,2,4-triazole-tethered indolinones have been developed as anti-cancer agents that target this pathway, showing potent inhibitory action against VEGFR-2. mdpi.comnih.gov

c-Myc and Related Pathways: While direct inhibitors of c-Myc are challenging to develop, targeting upstream regulators like c-Met kinase can influence c-Myc-driven tumorigenesis. Some 1,2,4-triazole derivatives have been synthesized as potent c-Met kinase inhibitors, thereby indirectly affecting pathways involving c-Myc. nih.gov Additionally, the 1,2,4-triazole scaffold has been incorporated into dual inhibitors targeting pathways such as PI3K and tankyrase, which can be dysregulated in cancers with c-Myc involvement. nih.gov

Table 2: Modulation of Cellular Pathways by 1,2,4-Triazole Analogs

| Target Pathway/Interaction | Compound Scaffold | Biological Effect | Example Activity | Reference |

| PD-1/PD-L1 Interaction | tandfonline.comnih.govnih.govTriazolo[4,3-a]pyridines | Inhibition of PD-1/PD-L1 binding, T-cell activation | IC₅₀ = 92.3 nM | acs.orgrug.nl |

| VEGFR-2 Signaling | 1,2,4-Triazole-tethered indolinones | Inhibition of VEGFR-2 kinase activity, anti-angiogenesis | IC₅₀ = 16.3 - 119.6 nM | mdpi.comnih.gov |

| c-Met Kinase Pathway | tandfonline.comnih.govnih.govTriazolo[4,3-b] tandfonline.comnih.govmatilda.sciencenih.govtetrazine | Inhibition of c-Met kinase | IC₅₀ = 11.77 µM | nih.gov |

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and agrochemical research, providing insights into how the chemical structure of a molecule influences its biological activity. nih.govnih.govresearchgate.netresearchgate.net For 1,2,4-triazole derivatives, SAR studies have been instrumental in optimizing their potency and selectivity for various targets.

For antibacterial agents, SAR studies of clinafloxacin-triazole hybrids revealed that the presence of a 2,4-difluoro substitution on the phenyl ring resulted in the most potent antimicrobial efficacy. nih.gov In the context of anticancer agents, SAR analysis of 1,2,4-triazoles as tubulin polymerization inhibitors has helped in identifying key structural features necessary for potent activity. nih.gov Similarly, for VEGFR-2 inhibitors, extensive SAR studies have explored the effects of different substituents and N-alkylation on anticancer activity. mdpi.comnih.gov These studies often find that the introduction of electron-withdrawing groups on terminal phenyl rings can enhance antitumor activity. nih.gov The systematic modification of the 1,2,4-triazole scaffold allows for the fine-tuning of its interaction with biological targets, leading to the development of more effective and safer compounds. researchgate.netresearchgate.netrsc.org

Agrochemical Research Applications and Environmental Impact Studies

The 1,2,4-triazole core is a cornerstone of many modern fungicides used in agriculture. rsc.org This has led to extensive research into their fungicidal mechanisms and their subsequent fate and impact on the environment.

The primary mechanism of action for triazole fungicides is the inhibition of ergosterol biosynthesis. mdpi.comrsc.org These compounds act as sterol demethylation inhibitors (DMIs) by targeting the enzyme lanosterol 14α-demethylase (CYP51). nih.govrsc.org The nitrogen atom at the 4-position of the triazole ring coordinates with the iron atom in the heme center of CYP51, preventing the enzyme from catalyzing the demethylation of lanosterol, a key step in the ergosterol pathway. mdpi.comrsc.org

The depletion of ergosterol and the concurrent accumulation of toxic 14α-methylated sterols disrupt the structure and function of the fungal cell membrane. nih.govnih.govresearchgate.net This leads to altered membrane permeability, impaired function of membrane-bound enzymes, and ultimately, inhibition of fungal growth and proliferation. mdpi.comresearchgate.netmedicaldialogues.in

The widespread use of triazole fungicides has raised concerns about their environmental persistence and potential impact on non-target organisms. univ-ovidius.roresearchgate.netmdpi.com Triazole fungicides are generally characterized by low molecular weight and moderate lipophilicity, which can lead to their adsorption in soil and sediments. univ-ovidius.ro

Studies have shown that many triazole fungicides are persistent in both soil and aqueous environments. univ-ovidius.roresearchgate.netresearchgate.net Their degradation can be slow, with half-lives ranging from weeks to over a year depending on the specific compound and environmental conditions such as soil type, pH, and microbial activity. mdpi.comresearchgate.netacs.orgacs.orgscholaris.ca For example, the half-life of tebuconazole (B1682727) in soil can vary from 9 to 263 days depending on the initial concentration. mdpi.com The degradation of these compounds can lead to the formation of transformation products, such as 1,2,4-triazole itself, which can be more persistent and mobile than the parent compound, posing a potential risk for groundwater contamination. acs.orgscholaris.ca The persistence of these compounds underscores the importance of monitoring their environmental levels and understanding their long-term ecological effects. researchgate.net

Table 3: Environmental Persistence of Selected Triazole Fungicides

| Triazole Fungicide | Environmental Compartment | Half-Life (t₁/₂) | Reference |

| Fenbuconazole (aerobic) | Langfang Soil | 128.4 days | acs.org |

| Fenbuconazole (aerobic) | Changsha Soil | 138.6 days | acs.org |

| Tebuconazole (5 mg/kg) | Soil | 9 days | mdpi.com |

| Tebuconazole (500 mg/kg) | Soil | 263 days | mdpi.com |

| Fluconazole (photodegradation) | Natural Waters | 2 weeks to 1 year | acs.orgscholaris.ca |

| 1,2,4-triazole (photodegradation) | Environment | 1 to 3 years | acs.orgscholaris.ca |

Studies on Development of Resistance in Agricultural Pathogens

The extensive and prolonged application of 1,2,4-triazole-based fungicides in agriculture has inevitably led to the selection and proliferation of resistant strains among various plant pathogenic fungi. nih.gov This development poses a significant threat to effective disease management and crop protection. Resistance to triazole fungicides is generally not a sudden event but rather a gradual evolutionary process, often quantitative in nature, involving multiple genetic changes within the pathogen population. preprints.orgbdschapters.com Studies have identified several key mechanisms through which agricultural pathogens develop resistance to 1,2,4-triazole scaffolds, analogous to what might be anticipated for (4-propyl-4H-1,2,4-triazol-3-yl)methanol.

The primary mode of action for triazole fungicides is the inhibition of the lanosterol 14α-demethylase enzyme, encoded by the CYP51 gene (also known as ERG11 in yeast). nih.gov This enzyme is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. nih.gov Consequently, the most prevalent resistance mechanisms center on modifications related to this target enzyme.

Key Mechanisms of Triazole Resistance:

Alterations in the Target Site: Point mutations within the coding sequence of the Cyp51 gene are a common cause of reduced sensitivity to triazole fungicides. bdschapters.comapsnet.org These mutations can alter the amino acid sequence of the 14α-demethylase enzyme, which decreases its binding affinity for the triazole molecule, rendering the fungicide less effective. preprints.orgapsnet.org In some pathogens, an accumulation of multiple mutations over time has been correlated with progressively increasing levels of resistance. bdschapters.com

Overexpression of the Target Gene: An increase in the production of the 14α-demethylase enzyme can also confer resistance. This is often achieved through insertions or duplications in the promoter region of the CYP51 gene, leading to its overexpression. nih.govapsnet.org With a higher concentration of the target enzyme, a standard fungicide application may be insufficient to inhibit ergosterol biosynthesis completely.

Increased Efflux Pump Activity: Pathogens can develop resistance by actively pumping the fungicide out of their cells before it can reach its target. This is accomplished by the overexpression of genes encoding membrane transport proteins, such as ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters. apsnet.org These efflux pumps can often transport a wide range of substances, potentially leading to multi-drug resistance. health.gov

The emergence of resistance was observed within a few years of the introduction of the first azole fungicides in the late 1970s, particularly in high-risk pathogens like cereal powdery mildews (Blumeria graminis). preprints.org Since then, resistance to azoles has been documented in approximately 30 different phytopathogens across 60 countries. preprints.org The widespread use of these fungicides in agriculture is also a concern for human health, as it can lead to cross-resistance to medical triazoles used to treat fungal infections in humans, especially with cosmopolitan fungi like Aspergillus fumigatus and Fusarium species. nih.govnih.gov

The table below summarizes common resistance mechanisms observed in various agricultural pathogens to 1,2,4-triazole fungicides.

| Pathogen | Common Resistance Mechanism(s) | Impact on Triazole Efficacy |

| Zymoseptoria tritici (Septoria tritici blotch of wheat) | Multiple point mutations in CYP51; Overexpression of CYP51 | Gradual decrease in sensitivity (quantitative resistance) preprints.orgbdschapters.com |

| Blumeria graminis (Powdery mildew of cereals) | Sequential accumulation of mutations in CYP51 | Stepwise increase in resistance levels over time preprints.orgbdschapters.com |

| Penicillium digitatum (Green mold of citrus) | Point mutations in CYP51 | Reduced efficacy of post-harvest treatments preprints.org |

| Aspergillus fumigatus (Opportunistic pathogen) | Mutations in Cyp51A and Cyp51B; Tandem repeats in the promoter region of Cyp51A | Cross-resistance between agricultural and medical triazoles nih.govnih.gov |

| Botrytis cinerea (Gray mold) | Point mutations in CYP51; Overexpression of efflux pumps | Reduced control in various fruit and vegetable crops health.gov |

| Fusarium species (Head blight, root rot) | Point mutations and overexpression of CYP51 genes | Compromised management of diseases in cereals and other crops nih.govapsnet.org |

The following table details specific mutations in the CYP51 gene that have been associated with triazole resistance in different fungal pathogens.

| Pathogen | CYP51 Gene | Key Mutation(s) |

| Zymoseptoria tritici | CYP51 | I381V, Y459/G460 deletion, S524T bdschapters.com |

| Blumeria graminis f. sp. hordei | CYP51 | Y136F bdschapters.com |

| Candida albicans | ERG11 | Multiple mutations in hotspot regions (e.g., G464S) bdschapters.com |

| Aspergillus fumigatus | cyp51A | TR34/L98H, TR46/Y121F/T289A nih.govnih.gov |

Understanding these resistance mechanisms is crucial for developing sustainable disease management strategies. This includes monitoring pathogen populations for resistance, rotating fungicides with different modes of action, and exploring new antifungal compounds with novel targets. preprints.orgrothamsted.ac.uk

Frontiers in Materials Science Applications of 1,2,4 Triazole Scaffolds, with Relevance to 4 Propyl 4h 1,2,4 Triazol 3 Yl Methanol Derivatives

Design and Synthesis of Functional Materials

The high nitrogen content and positive heat of formation of the 1,2,4-triazole (B32235) ring are key characteristics that make it a foundational component for the development of high-energy-density materials (HEDMs). mdpi.comuni-muenchen.de These nitrogen-rich compounds can release a significant amount of energy upon decomposition, primarily yielding the stable dinitrogen (N₂) gas, which is an environmentally benign product. The goal in this field is to create materials that balance high detonation performance with low sensitivity to external stimuli like impact and friction. nih.gov

Research has demonstrated that the strategic placement of these functional groups can significantly influence the material's properties. The introduction of C-amino groups can enhance density and detonation performance, while N-amino groups can improve the heat of formation and impact sensitivity. nih.gov Furthermore, forming energetic salts by pairing triazole-based anions with nitrogen-rich cations is another effective strategy to fine-tune the stability and energetic performance. rsc.org While specific studies on (4-propyl-4H-1,2,4-triazol-3-yl)methanol as an energetic material precursor are not detailed in the available literature, the core 1,2,4-triazole structure suggests that its derivatives, if appropriately functionalized with energetic groups, could exhibit promising properties. The propyl group might influence the material's density and sensitivity, while the methanol group offers a reactive site for further derivatization.

Below is a table summarizing the performance of various 1,2,4-triazole-based energetic materials, illustrating the range of properties that can be achieved.

| Compound/Salt | Density (g·cm⁻³) | Decomposition Temp. (°C) | Detonation Velocity (m·s⁻¹) | Detonation Pressure (GPa) |

| 5-amino-3-nitro-1-nitramino-1,2,4-triazole | - | - | 8682 | 33.0 |

| Hydrazine (B178648) salt of 5-amino-3-nitro-1-nitramino-1,2,4-triazole | - | - | 8908 | 34.9 |

| Hydroxylamine salt of 5-amino-3-nitro-1-nitramino-1,2,4-triazole | - | - | 9117 | 36.7 |

| (E)-1,2-bis(5-(4-nitro-1,2,5-oxadiazol-3-yl)-1H-1,2,4-triazol-3-yl)diazene | - | 295 | 8802 | 32.56 |

| 5-(3,4-dinitro-1H-pyrazol-5-yl)-3-nitro-1H-1,2,4-triazole | 1.873 | 336 | 8568 | - |

| 1,2-bis(3-(3,4-dinitro-1H-pyrazol-5-yl)-1H-1,2,4-triazol-5-yl)diazene | - | 354 | 8404 | - |

| 4-amino-3-hydrazino-5-methyl-1,2,4-triazolium perchlorate | - | - | - | 34.2 |

| 4-amino-3-hydrazino-5-methyl-1,2,4-triazolium dinitramide | - | - | 8887 | - |

The thermal stability of these materials is a critical factor for safe handling and application, especially in environments exposed to high temperatures, such as in the aerospace and deep mining industries. researchgate.net Fused-ring systems, like those combining triazole and triazine rings, have been shown to exhibit high decomposition temperatures, sometimes exceeding 300°C. rsc.orgnih.gov The incorporation of triazole rings is a recognized strategy for enhancing the thermal stability of explosive molecules. lukasiewicz.gov.pl

Electronic and Optical Materials

Organic Photovoltaic Cells and Hole-Transport Materials

The efficiency and stability of organic photovoltaic (OPV) cells, particularly perovskite solar cells (PSCs), are critically dependent on the performance of the hole-transporting material (HTM). The HTM facilitates the extraction of holes from the light-absorbing perovskite layer and their transport to the electrode, a crucial step in the conversion of light to electricity. Derivatives of the 1,2,4-triazole core have emerged as a promising class of HTMs due to their electronic properties and potential for cost-effective synthesis.

Researchers have synthesized novel HTMs by incorporating a 4-phenyl-1,2,4-triazole core with electron-rich diphenylamino side arms. These donor-acceptor-donor (D-A-D) type molecular structures are designed to promote efficient intramolecular charge transfer, a key characteristic for effective hole transport. nih.govresearchgate.net

Two such derivatives, TAZ-[MeOTPA]2 and TAZ-[MeOTPATh]2 , have demonstrated significant potential. In these compounds, the electron-donating triphenylamine (TPA) moieties are linked to the C3 and C5 positions of the 1,2,4-triazole core, either directly or via a thiophene bridge. The inclusion of the thiophene linker in TAZ-[MeOTPATh]2 serves to extend the π-conjugation of the molecule, which can enhance intermolecular π-π stacking in the solid state and improve the material's spectral response. nih.govresearchgate.net

The performance of these triazole-based HTMs has been evaluated in perovskite solar cells and compared with the widely used, but expensive, spiro-OMeTAD. The results highlight the potential of these novel materials to serve as cost-effective replacements without compromising efficiency.

Table 1: Performance of 1,2,4-Triazole Derivative-Based Hole-Transport Materials in Perovskite Solar Cells

| Hole-Transporting Material (HTM) | Power Conversion Efficiency (PCE) | Short-Circuit Current Density (Jsc) (mA/cm²) | Open-Circuit Voltage (Voc) (V) | Fill Factor (FF) |

|---|---|---|---|---|

| TAZ-[MeOTPA]2 | 10.9% | 20.3 | 0.97 | 0.55 |

| TAZ-[MeOTPATh]2 | 14.4% | 21.8 | 1.00 | 0.66 |

| spiro-OMeTAD (Reference) | 14.7% | 21.6 | 1.00 | 0.68 |

This table presents a comparison of the key performance metrics for perovskite solar cells utilizing different hole-transporting materials. researchgate.net

The data indicates that while TAZ-[MeOTPA]2 shows respectable performance, the thiophene-bridged TAZ-[MeOTPATh]2 achieves a power conversion efficiency of 14.4%, closely approaching the 14.7% efficiency of the spiro-OMeTAD-based reference device. researchgate.net This demonstrates that strategic structural modifications to the 1,2,4-triazole scaffold can lead to highly efficient and synthetically accessible HTMs for next-generation solar cells.

Development of Chemical Sensors and Data Storage Devices

The inherent ability of the 1,2,4-triazole ring to engage in various intermolecular interactions, including coordination with metal ions and hydrogen bonding, makes its derivatives excellent candidates for the development of chemical sensors. nanobioletters.com These sensors can detect a wide range of analytes, from metal ions to organic molecules, often with high sensitivity and selectivity. nanobioletters.com

Chemical Sensors:

Triazole-based chemosensors are designed with a receptor unit that selectively binds to a target analyte and a transducer that converts this binding event into a measurable signal, such as a change in color (colorimetric) or fluorescence. nanobioletters.com

Fluorescent Sensors: A novel fluorescent probe, AR-2 , derived from acridinedione with a triazole group, demonstrates high selectivity for copper (Cu²⁺) and iron (Fe³⁺) ions. The sensor exhibits fluorescence enhancement in the presence of Cu²⁺ and fluorescence quenching with Fe³⁺. This dual-channel response allows for the distinct detection of these two metal ions. cell.com The detection is rapid, reversible, and effective over a broad pH range. cell.com

Colorimetric Sensors: Researchers have developed a water-soluble bis-Schiff base chemosensor incorporating a triazole moiety for the detection of lead (Pb²⁺) ions. This sensor exhibits a noticeable color change upon binding with Pb²⁺, allowing for naked-eye detection. The presence of multiple donor and acceptor sites in the molecule enhances its binding affinity and lowers the detection limit. rsc.org

Table 2: Examples of 1,2,4-Triazole-Based Chemical Sensors

| Sensor Derivative | Target Analyte | Sensing Mechanism | Detection Limit |

|---|---|---|---|

| AR-2 | Cu²⁺ | Fluorescence Enhancement | Not Specified |

| AR-2 | Fe³⁺ | Fluorescence Quenching | Not Specified |

| Bis-Schiff base with triazole | Pb²⁺ | Colorimetric & Fluorescent | Not Specified |

| Chalcone-1,2,3-triazole hybrids | Co(II) and Cu(II) | Fluorescent | 1.17 - 3.19 μM |

| Triazole-linked NBD | Hg²⁺ | Fluorescent & Colorimetric | Not Specified |

This table summarizes the characteristics of several recently developed chemical sensors based on triazole derivatives. cell.comrsc.orgnih.govresearchgate.net

Data Storage Devices:

The application of 1,2,4-triazole derivatives extends to the field of molecular electronics, particularly in the development of data storage devices. The unique electronic characteristics of these compounds can be harnessed to create materials with switchable conductivity states, which is the fundamental principle behind resistive switching memory.

Researchers have synthesized well-defined brush polymers that feature a triazole moiety on each bristle. These polymers have been investigated for their electrical memory performance. It was discovered that polymers with a triazole ring substituted with a phenyl group (or its derivatives with extended π-conjugation) exhibit excellent unipolar permanent memory behaviors. researchgate.net This means the device can be switched from a high-resistance "OFF" state to a low-resistance "ON" state, representing the binary "0" and "1" of data storage.

These triazole-containing polymers offer several advantages for memory applications, including low power consumption, high ON/OFF current ratios, and good stability and reliability under ambient conditions. researchgate.net Furthermore, the memory type can be tuned to be either p-type or n-type by incorporating electron-donating or electron-accepting groups into the phenyl unit attached to the triazole ring. researchgate.net This tunability provides a pathway for designing and fabricating high-performance, polarity-free programmable memory devices suitable for low-cost, mass production.

Catalytic Utility of 1,2,4 Triazole Based Ligands and Prospects for 4 Propyl 4h 1,2,4 Triazol 3 Yl Methanol Derivatives

Role of Triazoles as N-Heterocyclic Ligands in Metal Catalysis

1,2,4-Triazoles and their derivatives serve as exceptional ligands for a variety of transition metals, primarily owing to their adaptable coordination modes. They can function as monodentate, bidentate, or bridging ligands, facilitating the construction of diverse metal-organic frameworks and discrete coordination complexes. The nitrogen atoms in the triazole ring act as effective donors, forming stable complexes with transition metal ions. This coordination ability is pivotal in the design of catalysts for a range of organic transformations.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Acceleration

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is instrumental in the synthesis of 1,2,3-triazoles. While the acceleration of this reaction is predominantly associated with 1,2,3-triazole-based ligands, research into other nitrogen-containing heterocycles has revealed that 1,2,4-triazine (B1199460) derivatives can also act as potent accelerants for CuAAC. tennessee.edu These ligands have been shown to be effective at catalytic concentrations with both copper(I) and copper(II) salts, enabling the reaction to proceed at room temperature with high yields in various solvents. tennessee.edu For instance, 5,6-diphenyl-3-(pyridin-2-yl)-1,2,4-triazine has demonstrated the ability to produce an 89% yield in a model click reaction within one hour. tennessee.edu Although direct evidence for the significant acceleration of CuAAC by simple 1,2,4-triazole (B32235) ligands is less documented compared to their 1,2,3-triazole counterparts, the broader family of triazoles and related nitrogen heterocycles evidently plays a crucial role in modulating the catalytic activity of copper in this important transformation. The development of hybrid ligands incorporating various heterocyclic donors, including triazoles, has been a strategy to fine-tune the catalytic system for CuAAC reactions. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

1,2,4-Triazole-based ligands have found significant application in palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The electronic properties of the triazole ring can be readily tuned by altering the substituents, which in turn influences the catalytic activity of the palladium center. These ligands have been successfully employed in Suzuki-Miyaura, Heck, and Sonogashira coupling reactions. For instance, polystyrene resin-supported Pd(II) complexes functionalized with 4-amino-5-methyl-3-thio-1,2,4-triazole have been utilized as efficient and recyclable catalysts for these reactions in aqueous media.

The performance of these catalytic systems is often dictated by the specific nature of the triazole ligand and the reaction conditions. The ability to carry out these transformations under aerobic conditions and in environmentally benign solvents like water highlights the practical utility of these catalyst systems.

| Ligand/Catalyst | Reaction Type | Substrates | Key Findings |

| 4-amino-5-methyl-3-thio-1,2,4-triazole-functionalized polystyrene resin-supported Pd(II) | Suzuki, Heck, Sonogashira | Aryl halides and corresponding coupling partners | Effective and recyclable catalyst for C-C bond formation in water under aerobic conditions. |

Applications with First-Row Transition Metal Complexes

The use of abundant and less toxic first-row transition metals (e.g., iron, cobalt, nickel, copper) in catalysis is a burgeoning area of research. 1,2,4-Triazole-derived ligands, particularly N-heterocyclic carbenes (NHCs), have proven to be effective in stabilizing and activating these metal centers for various catalytic transformations.

Iron: Iron complexes bearing 1,2,4-triazole-based ligands have been investigated for their catalytic activity in oxidation reactions. The coordination environment provided by the triazole ligand can modulate the redox properties of the iron center, enabling it to catalyze challenging transformations such as the epoxidation of olefins. acs.org For example, iron(II) complexes with tetradentate and pentadentate ligands incorporating triazolyl groups have shown remarkable activity in the epoxidation of cyclooctene. acs.org

Cobalt: Cobalt complexes with 1,2,4-triazole-containing ligands have been explored in the context of C-H activation and amidation reactions. The triazole moiety can act as a directing group, facilitating the selective functionalization of C-H bonds.

Nickel: Nickel complexes featuring 1,2,4-triazole-derived NHC ligands have been successfully applied as catalysts in borylation and cross-coupling reactions. researchgate.netnih.gov For instance, nickel(II) complexes with amido-functionalized 1,2,4-triazole-derived NHCs have been used for the borylation of aryl bromides, a key step in the synthesis of valuable organoboron compounds. While these catalysts can achieve moderate conversions, the selectivity can sometimes be hampered by side reactions like dehalogenation and homocoupling. researchgate.net

| Metal | Ligand Type | Catalytic Application | Example Reaction | Yield/Conversion |

| Iron(II) | Tetradentate/Pentadentate with triazolyl groups | Olefin Epoxidation | Epoxidation of cyclooctene | Remarkable activity |

| Nickel(II) | 1,2,4-Triazole-derived NHC | Borylation | Borylation of aryl bromides | Moderate conversions (e.g., 50% yield of boronic ester) |

Ligand Design Principles and Steric/Electronic Parameter Assessment

The efficacy of a 1,2,4-triazole-based ligand in a catalytic cycle is intricately linked to its steric and electronic properties. The ability to systematically modify the substituents at various positions of the triazole ring allows for the fine-tuning of these parameters to optimize catalyst performance.

Electronic Effects: The electronic nature of the triazole ring, which is inherently electron-rich, can be modulated by the introduction of electron-donating or electron-withdrawing groups. This, in turn, affects the donor strength of the ligand and the electron density at the metal center. For 1,2,4-triazole-derived NHCs, the nature of the substituent on the N4-position significantly influences the electronic properties. Theoretical studies have been conducted to understand these effects, often employing computational methods to analyze the highest occupied molecular orbital (HOMO) energies.

Steric Effects: The steric bulk of the ligand plays a crucial role in controlling the coordination number of the metal, the accessibility of the catalytic site, and the selectivity of the reaction. The percent buried volume (%Vbur) is a common parameter used to quantify the steric hindrance of NHC ligands. For 1,2,4-triazole-derived NHCs, the %Vbur is heavily dependent on the nature of the N-substituents. For example, an isopropyl group at the N4-position results in a relatively compact carbene with a %Vbur of 27.7, whereas a bulky 2,6-diisopropylphenyl group leads to a significantly more sterically demanding carbene with a %Vbur of 38.4. nih.gov This tunability of steric hindrance is a powerful tool in ligand design for achieving high selectivity in catalysis.

Organocatalysis and Other Catalytic Systems Involving Triazole Derivatives

Beyond their role as ligands in metal catalysis, 1,2,4-triazole derivatives have emerged as versatile organocatalysts. Their ability to act as both Brønsted acids and bases, as well as precursors to N-heterocyclic carbenes, has enabled a wide range of organic transformations.

1,2,4-Triazolium salts are widely employed as stable precursors for the in situ generation of 1,2,4-triazolylidene carbenes, which are potent nucleophilic catalysts. mdpi.com These NHCs have been successfully utilized in a variety of asymmetric reactions, including benzoin (B196080) condensations, Stetter reactions, and annulations. The chirality can be introduced through the substituents on the triazolium ring, leading to highly enantioselective transformations. acs.org For instance, chiral bicyclic triazolium salts derived from amino acids have been shown to be effective precatalysts for highly enantioselective intramolecular Stetter reactions. acs.org

Furthermore, the deprotonated form of 1,2,4-triazole, the 1,2,4-triazole anion, has been identified as an effective acyl transfer catalyst. nih.gov It has demonstrated remarkable activity in accelerating the aminolysis and transesterification of esters, outperforming other nucleophiles due to its optimal pKa. nih.gov This anionic mode of catalysis requires a strong base for the deprotonation of the triazole.

The development of chiral 1,2,4-triazole derivatives as organocatalysts continues to be an active area of research, with applications in asymmetric Michael additions and other C-C bond-forming reactions. acs.org The modular synthesis of these catalysts allows for the systematic variation of their structure to optimize reactivity and stereoselectivity.

| Catalyst Type | Reaction | Key Features |

| Chiral 1,2,4-Triazolium Salts (NHC precursors) | Asymmetric Intramolecular Stetter Reaction | High enantioselectivity, stable precatalysts. acs.org |

| 1,2,4-Triazole Anion | Acyl Transfer (Aminolysis, Transesterification) | Highly active anionic nucleophilic catalyst. nih.gov |

| Chiral Bifunctional Thiourea with 1,2,3-Triazole | Asymmetric aza-Michael Addition | High optical yields for N2-functionalized 1,2,3-triazoles. acs.org |

| Chiral Phosphoric Acid | Asymmetric Cyclodehydration | Synthesis of atropisomeric N-aryl 1,2,4-triazoles. nih.gov |

Prospects for (4-propyl-4H-1,2,4-triazol-3-yl)methanol Derivatives

While the catalytic applications of the specific compound this compound are not yet extensively documented in the scientific literature, its structural features suggest significant potential as a versatile ligand and organocatalyst. The presence of the 4-propyl group provides a degree of lipophilicity which can be advantageous for solubility in organic solvents commonly used in catalysis. The key functional group is the hydroxymethyl substituent at the 3-position of the triazole ring.

This hydroxyl group can serve multiple roles. It can act as a coordination site, allowing the molecule to function as a bidentate ligand in conjunction with one of the ring nitrogen atoms. This chelation effect can lead to the formation of stable and well-defined metal complexes with enhanced catalytic activity and selectivity. Such bidentate N,O-ligands are valuable in a variety of cross-coupling and oxidation reactions.

Furthermore, the hydroxyl group can be readily modified to introduce other functionalities. For example, it can be oxidized to an aldehyde or carboxylic acid, or converted to an ether or ester. This derivatization provides a straightforward route to a library of related ligands with systematically varied steric and electronic properties. The synthesis of chiral derivatives, for instance by esterification with a chiral carboxylic acid, could open avenues for asymmetric catalysis.

In the realm of organocatalysis, the hydroxyl group could participate in hydrogen bonding interactions with substrates, thereby influencing the stereochemical outcome of a reaction. The triazole ring itself can be a precursor to an N-heterocyclic carbene, and the pendant hydroxymethyl group could act as an internal Lewis base or Brønsted acid, leading to bifunctional catalysis.

Given the demonstrated catalytic utility of other substituted 1,2,4-triazoles, it is reasonable to project that this compound and its derivatives represent a promising, yet underexplored, class of compounds for the development of novel catalysts for a broad spectrum of organic transformations. Future research in this area is warranted to unlock their full catalytic potential.

Conclusion and Future Outlook

Summary of Key Research Advances for (4-propyl-4H-1,2,4-triazol-3-yl)methanol and the 1,2,4-Triazole (B32235) Scaffold

While this compound is primarily documented as a synthetic intermediate, the 1,2,4-triazole core it contains is a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This is due to its unique physicochemical properties, including its dipole character, capacity for hydrogen bonding, rigidity, and solubility, which allow for high-affinity interactions with biological receptors. nih.gov

Over the last decade, significant research has solidified the importance of the 1,2,4-triazole nucleus in developing a plethora of therapeutic agents. nih.govflemingcollege.ca This scaffold is an integral component of numerous clinically approved drugs. nih.gov The broad spectrum of biological activities associated with 1,2,4-triazole derivatives is a testament to its versatility. These activities include antifungal, antibacterial, anticancer, anticonvulsant, antiviral, and anti-inflammatory properties, among others. nih.govflemingcollege.ca

Recent advances have particularly highlighted the potential of 1,2,4-triazole derivatives as anticancer agents. nih.gov Researchers are actively exploring modifications to the triazole core to enhance efficacy and selectivity against various cancer cell lines. nih.govnih.gov These derivatives have been shown to inhibit key cancer-related enzymes, interfere with DNA, and modulate cellular pathways like apoptosis. nih.gov

Furthermore, the 1,2,4-triazole scaffold is crucial in the development of antiviral drugs. bohrium.comresearchgate.net Ribavirin, a broad-spectrum antiviral drug, features this heterocyclic core, inspiring the synthesis of numerous analogues with potential therapeutic benefits. bohrium.com

Table 1: Biological Activities of Various 1,2,4-Triazole Derivatives

| Compound Class | Biological Activity | Key Findings |

|---|---|---|

| Triazole-containing tubulin polymerization inhibitors | Anticancer | Inhibit tubulin polymerization and cause cell cycle arrest in cancer cells with high potency. nih.gov |

| Fused 1,2,4-triazole derivatives | Antibacterial | Showed excellent activity against various bacterial strains, with some compounds being more potent than standard drugs. nih.gov |

| Triazole-oxadiazole hybrids | Antifungal | Exhibit potent antifungal activity against various Candida species, in some cases exceeding the efficacy of existing drugs. nih.gov |

| 1,2,4-Triazole-based kinase inhibitors | Anticancer | Derivatives have been designed to inhibit key kinases involved in cancer progression. nih.gov |

| 1,2,4-Triazole nucleoside analogues | Antiviral | Inspired by Ribavirin, these compounds show broad-spectrum antiviral activity against viruses like influenza and HIV. bohrium.com |

| 1,2,4-Triazole-pyridine hybrids | Anticancer | Demonstrate significant anticancer activity against murine melanoma cell lines. ijpca.org |

Interdisciplinary Research Opportunities

The continued exploration of this compound and the broader 1,2,4-triazole family opens up numerous avenues for interdisciplinary collaboration. The synthesis of novel derivatives by organic chemists provides the foundation for a cascade of investigations across various scientific disciplines.

Chemistry and Computational Biology: The integration of synthetic chemistry with computational modeling and molecular docking studies allows for the rational design of new triazole derivatives with predicted biological activities. nih.govtandfonline.comresearchgate.net This synergy can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest potential for success.

Pharmacology and Material Science: The diverse biological activities of 1,2,4-triazoles invite collaboration between medicinal chemists and pharmacologists to evaluate the efficacy and mechanisms of action of new compounds. nih.govnih.govbohrium.com Furthermore, the unique properties of triazoles are being explored in material science for applications such as corrosion inhibitors and polymers. nih.govdergipark.org.tr

Agriculture and Environmental Science: The 1,2,4-triazole scaffold is present in many agrochemicals, including fungicides and herbicides. nih.gov Interdisciplinary research involving chemists, plant scientists, and environmental scientists can lead to the development of more effective and environmentally benign crop protection agents.

Directions for Rational Design and Development of Novel Triazole Derivatives

The future of 1,2,4-triazole research lies in the rational design and development of novel derivatives with enhanced potency, selectivity, and favorable pharmacokinetic properties. nih.gov Several key strategies are guiding this endeavor:

Structure-Activity Relationship (SAR) Studies: A deep understanding of the relationship between the chemical structure of a triazole derivative and its biological activity is crucial. nih.govnih.govresearchgate.net SAR studies help identify the key functional groups and structural modifications that enhance a compound's desired effects while minimizing off-target interactions. nih.gov

Molecular Hybridization: This approach involves combining the 1,2,4-triazole scaffold with other pharmacologically active moieties to create hybrid molecules with potentially synergistic or novel biological activities. nih.gov This strategy has been successfully employed to develop new anticancer and antimicrobial agents.

Target-Oriented Synthesis: With an increasing understanding of the molecular targets of diseases, chemists can design and synthesize triazole derivatives that specifically interact with these targets. nih.govnih.gov This approach can lead to the development of more effective and less toxic drugs.

Development of Novel Synthetic Methodologies: The exploration of new and efficient synthetic routes to 1,2,4-triazole derivatives is essential for creating diverse libraries of compounds for biological screening. frontiersin.orgresearchgate.net

Table 2: Impact of Structural Modifications on the Biological Activity of 1,2,4-Triazoles

| Structural Modification | Resulting Change in Activity | Example Application |

|---|---|---|

| Introduction of halogenated indole (B1671886) groups | 4-fold increase in antifungal activity against certain strains. nih.gov | Antifungal Agents |

| Fusion with a thiadiazine ring | Excellent antibacterial activity against specific bacterial strains. nih.gov | Antibacterial Agents |

| Incorporation of a piperazine (B1678402) side chain | Potent tubulin polymerization inhibition. nih.gov | Anticancer Agents |

| Creation of Schiff bases | Potent antimicrobial activity, sometimes exceeding standard drugs. nih.gov | Antimicrobial Agents |

| Linkage to a pyridine (B92270) moiety | Enhanced anticancer activity. ijpca.org | Anticancer Agents |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-propyl-4H-1,2,4-triazol-3-yl)methanol, and how can reaction conditions be optimized for yield and purity?

- Methodology : The synthesis of triazole derivatives typically involves cyclocondensation of thiosemicarbazides with carboxylic acids or their derivatives under reflux conditions. For example, similar compounds (e.g., 1,2,4-triazole-3-thiol derivatives) are synthesized by reacting triazole precursors with aldehydes in methanol under acidic catalysis (e.g., concentrated HCl) followed by reflux and recrystallization . Optimization may involve varying solvent systems (e.g., ethanol vs. methanol), reaction time, and stoichiometric ratios of reagents. Monitoring via TLC (Rf values) and purification via flash chromatography or recrystallization can improve purity .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

- Methodology :

- Spectroscopy : IR spectroscopy identifies functional groups (e.g., -OH, C=N, C-S stretches). H and C NMR (in DMSO-d6 or CDCl3) resolve proton environments (e.g., -CH2OH, propyl chain) and carbon assignments .

- Crystallography : Single-crystal X-ray diffraction (using software like ORTEP-3 or WinGX) provides bond lengths, angles, and molecular packing. Theoretical calculations (e.g., DFT/B3LYP with 6-311G(d) basis sets) validate experimental geometries and electronic properties .

Advanced Research Questions

Q. What computational methods are used to predict the electronic properties and reactivity of this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G(d)) model frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and reaction pathways. These predict sites of nucleophilic/electrophilic attack and correlate with experimental spectral data (e.g., UV-Vis, IR). Discrepancies between theoretical and experimental results may arise from solvent effects or crystal packing forces, requiring hybrid QM/MM approaches .

Q. How do substituents on the triazole ring influence the compound's biological activity, and what are the structure-activity relationships (SAR)?

- Methodology :

- Derivatization : Introduce substituents (e.g., halogens, alkyl chains) at the triazole 4-position via Schiff base formation or nucleophilic substitution. For example, 2-chlorobenzylidene derivatives enhance antimicrobial activity due to increased lipophilicity .

- Assays : Test SAR using in vitro antimicrobial (e.g., MIC against S. aureus) or cytotoxicity assays. Correlate logP values (calculated via HPLC) with membrane permeability .

Q. How can discrepancies between theoretical and experimental data (e.g., spectral or geometric parameters) be resolved?

- Methodology :

- Error Analysis : Compare DFT-optimized geometries with X-ray data (e.g., RMSD analysis). Adjust basis sets (e.g., 6-311++G(d,p)) or include solvent models (e.g., PCM) to account for environmental effects .

- Vibrational Assignments : Use scaled quantum mechanical (SQM) force fields to refine IR peak assignments, addressing overestimation of C-H stretching frequencies .

Q. What strategies are employed to enhance the solubility and stability of this compound in various solvents for biological assays?

- Methodology :

- Co-solvents : Use ethanol or DMSO (≤10% v/v) to improve aqueous solubility, as demonstrated for structurally similar triazole derivatives .

- Prodrug Design : Modify the hydroxyl group (-CH2OH) to ester or phosphate derivatives for enhanced stability in physiological conditions .

Data Contradiction Analysis

- Example : Conflicting solubility data for triazole derivatives in polar vs. nonpolar solvents may arise from polymorphism or impurities. Validate via DSC (melting point analysis) and PXRD to confirm crystalline phase consistency .

Methodological Tools

- Synthesis : Reflux under acidic conditions ; microwave-assisted synthesis for reduced reaction time .

- Characterization : ORTEP-3 for crystallography ; Gaussian09 for DFT calculations .

- Biological Testing : Microdilution assays (CLSI guidelines) ; molecular docking (AutoDock Vina) to predict target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。